Cas no 339103-91-2 (4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine)

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine structure
339103-91-2 structure
Product Name:4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine
CAS No:339103-91-2
MF:C17H13ClN2S
MW:312.816521406174
CID:6631494
PubChem ID:1486730
Update Time:2024-01-04

4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • SMR000179000
    • 4-chloro-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
    • MLS000326442
    • 8K-501S
    • BDBM57381
    • HMS2174O12
    • cid_1486730
    • 4-chloranyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
    • 4-chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine
    • 339103-91-2
    • 4-chloro-2-phenyl-6-[(phenylthio)methyl]pyrimidine
    • AKOS005103626
    • CHEMBL1525775
    • 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine
    • Inchi: 1S/C17H13ClN2S/c18-16-11-14(12-21-15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2
    • InChI Key: DDUWJCZEDNCGNG-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CSC2C=CC=CC=2)=NC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 312.0487973g/mol
  • Monoisotopic Mass: 312.0487973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 51.1Ų

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